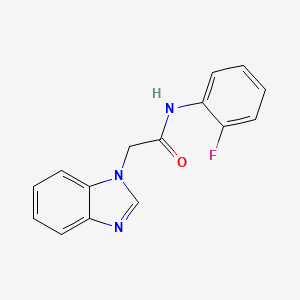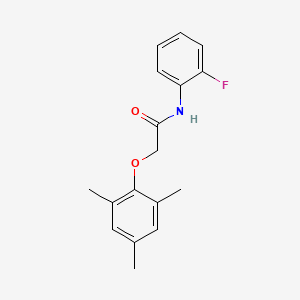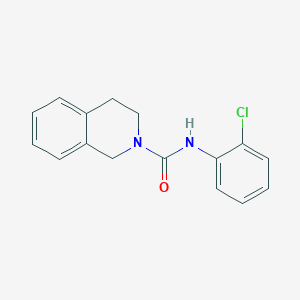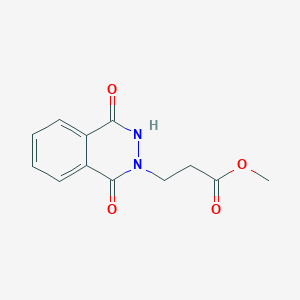![molecular formula C17H17N3O3S2 B5815523 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, including lymphoma and leukemia.
Mecanismo De Acción
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This compound inhibits BTK activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of B-cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. In addition, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for lab experiments, including its potent inhibitory effects on BTK activity and downstream signaling pathways in B-cells, as well as its immunomodulatory effects. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects and toxicity. Careful dose optimization and toxicity studies are required to ensure the safety and efficacy of this compound in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors, which can help to optimize patient selection and treatment strategies. Another area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Finally, the development of next-generation BTK inhibitors with improved selectivity and safety profiles is an important area of research.
Métodos De Síntesis
The synthesis of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 2-bromo-1H-indole and 4-(2-thienylsulfonyl)piperazine. The intermediate compounds are prepared by various chemical reactions, such as Suzuki coupling, Grignard reaction, and amide formation. The final coupling reaction involves the coupling of the intermediate compounds to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lines and primary cells. This compound has also demonstrated antitumor activity in xenograft models of lymphoma and leukemia. In clinical trials, this compound has shown promising results in patients with relapsed/refractory B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.
Propiedades
IUPAC Name |
1H-indol-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-17(15-12-13-4-1-2-5-14(13)18-15)19-7-9-20(10-8-19)25(22,23)16-6-3-11-24-16/h1-6,11-12,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPQNJLMMWBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)


![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)

![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)